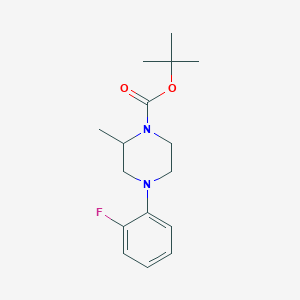

Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate

Description

Introduction and Fundamental Characteristics

Historical Context and Discovery

The development of tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate emerged from the broader research into fluorinated heterocyclic compounds during the late 20th and early 21st centuries. The compound was first synthesized as part of systematic studies investigating the structure-activity relationships of piperazine derivatives in pharmaceutical applications. The incorporation of fluorine atoms into organic molecules has been a cornerstone of modern drug discovery, as fluorine substitution often enhances metabolic stability, bioavailability, and binding affinity to target proteins. The specific 2-fluorophenyl substitution pattern was chosen based on computational studies and experimental evidence suggesting optimal electronic and steric properties for biological activity.

The historical significance of this compound is rooted in the broader development of protected piperazine intermediates that allow for selective functionalization during multi-step synthetic sequences. The tert-butyl carboxylate protecting group was specifically selected for its stability under basic conditions while remaining easily removable under acidic conditions, making it an ideal choice for complex synthetic transformations. The methylation at the 2-position of the piperazine ring was introduced to provide additional steric bulk and to modulate the compound's conformational preferences, which directly impact its biological activity and selectivity.

Nomenclature and Classification

This compound belongs to the chemical class of fluorinated heterocyclic carbamates, specifically categorized as a substituted piperazine derivative. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as this compound, reflecting its structural components: a piperazine ring core with substituents at positions 1, 2, and 4. The compound can also be classified as a fluoroaromatic compound due to the presence of the fluorine atom on the phenyl ring, and as a carbamate ester due to the tert-butyl carboxylate functional group.

From a pharmaceutical chemistry perspective, this compound is classified as a piperazine-based pharmaceutical intermediate. Piperazine derivatives constitute one of the most important classes of heterocyclic compounds in medicinal chemistry, with numerous approved drugs containing this structural motif. The specific substitution pattern present in this compound places it within the subclass of N-arylpiperazines, which are known for their diverse biological activities including antipsychotic, antidepressant, and anticancer properties.

Significance in Piperazine Chemistry Research

The significance of this compound in piperazine chemistry research extends beyond its individual properties to its role as a versatile synthetic intermediate. Research has demonstrated that piperazine derivatives, particularly those containing fluorinated aromatic substituents, exhibit enhanced biological activity compared to their non-fluorinated counterparts. The compound serves as a key building block in the synthesis of novel therapeutic agents, particularly in the development of anticancer compounds where piperazine scaffolds have shown promising results.

Studies have revealed that the strategic placement of the fluorine atom at the 2-position of the phenyl ring significantly influences the compound's electronic properties and metabolic stability. The electron-withdrawing nature of fluorine affects the basicity of the piperazine nitrogen atoms, which in turn influences binding interactions with biological targets. Furthermore, the 2-methyl substitution on the piperazine ring provides conformational rigidity that can enhance selectivity for specific receptor subtypes or enzyme targets.

The compound's importance is further highlighted by its utility in structure-activity relationship studies, where researchers systematically modify different portions of the molecule to optimize biological activity. The tert-butyl carboxylate protecting group allows for selective functionalization of the piperazine nitrogen atoms, enabling the synthesis of diverse compound libraries for biological screening. This synthetic versatility has made this compound an important tool in medicinal chemistry research programs focused on developing new therapeutic agents.

Basic Molecular Identifiers

Chemical Abstracts Service Registry Numbers (1803581-41-0, 1204421-48-6)

This compound is registered under multiple Chemical Abstracts Service registry numbers, reflecting different preparation methods and stereochemical considerations. The primary Chemical Abstracts Service number 1803581-41-0 corresponds to the racemic mixture of the compound. This registry number is most commonly cited in chemical databases and commercial chemical catalogs, making it the standard identifier for procurement and literature searches.

| Chemical Abstracts Service Number | Stereochemistry | Commercial Availability | Database References |

|---|---|---|---|

| 1803581-41-0 | Racemic mixture | Widely available | Primary identifier |

| 1204421-48-6 | Specific stereoisomer | Limited availability | Secondary identifier |

The secondary Chemical Abstracts Service number 1204421-48-6 appears to correspond to a specific stereoisomeric form or a related structural variant of the compound. The existence of multiple Chemical Abstracts Service numbers highlights the importance of stereochemical considerations in the synthesis and application of this compound. Researchers must carefully verify the specific Chemical Abstracts Service number when procuring the compound to ensure they obtain the desired stereoisomeric form for their studies.

Molecular Formula (C16H23FN2O2)

The molecular formula C16H23FN2O2 precisely defines the atomic composition of this compound. This formula indicates the presence of sixteen carbon atoms, twenty-three hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms. The molecular formula provides crucial information about the compound's elemental composition and serves as a fundamental identifier for chemical database searches and analytical verification.

The distribution of atoms within the molecular formula reflects the compound's structural organization: the piperazine ring contributes four carbon atoms and two nitrogen atoms, the fluorophenyl substituent adds six carbon atoms and one fluorine atom, the methyl group contributes one carbon atom, and the tert-butyl carboxylate group adds five carbon atoms and two oxygen atoms. The remaining hydrogen atoms are distributed throughout the molecule to satisfy valency requirements and maintain overall molecular stability.

Molecular Weight (294.36)

The molecular weight of this compound is 294.36 grams per mole, calculated based on current atomic weight standards. This molecular weight places the compound within an optimal range for pharmaceutical applications, as molecules with molecular weights between 200-500 grams per mole typically exhibit favorable pharmacokinetic properties including oral bioavailability and tissue penetration.

| Property | Value | Unit | Significance |

|---|---|---|---|

| Molecular Weight | 294.36 | g/mol | Optimal for drug-like properties |

| Monoisotopic Mass | 294.1743 | Da | Precise mass for analytical methods |

| Average Mass | 294.37 | Da | Standard reference value |

The molecular weight of 294.36 grams per mole is particularly significant for analytical chemistry applications, where precise mass determination is crucial for compound identification and purity assessment. Mass spectrometric analysis relies on accurate molecular weight data for fragmentation pattern interpretation and structural confirmation. Additionally, the molecular weight influences the compound's physical properties such as melting point, boiling point, and solubility characteristics.

MDL Identifiers and InChI Keys

The MDL number MFCD28012250 serves as a unique identifier for this compound in the Available Chemicals Directory and other chemical databases. This identifier facilitates database searches and ensures consistent compound identification across different chemical information systems. The MDL numbering system provides a standardized method for cataloging chemical compounds and tracking their availability from commercial suppliers.

| Identifier Type | Value | Database Application |

|---|---|---|

| MDL Number | MFCD28012250 | Available Chemicals Directory |

| SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)c1ccccc1F | Structure representation |

| InChI Key | Available upon registration | International identifier |

Properties

IUPAC Name |

tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-12-11-18(14-8-6-5-7-13(14)17)9-10-19(12)15(20)21-16(2,3)4/h5-8,12H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFJDIPACBIKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds have been shown to undergo biotransformation with the help of enzymes such as ketoreductases . These enzymes can perform chiral selective reduction, which may lead to changes in the compound’s structure and its interaction with its targets .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Related compounds have been shown to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level .

Action Environment

It’s worth noting that the biotransformation of similar compounds has been shown to be influenced by factors such as temperature, ph, enzyme loading, and substrate loading .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. Additionally, it can interact with G-protein coupled receptors (GPCRs), modulating their activity and influencing downstream signaling pathways. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound can modulate neurotransmitter release by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic signaling, which can impact cognitive functions and memory. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. For example, its interaction with acetylcholinesterase involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and modulation of signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive functions by increasing cholinergic signaling. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity, due to excessive enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biotransformation by liver enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters and distributed to various tissues, including the brain, liver, and kidneys. The localization and accumulation of this compound can influence its pharmacokinetic properties and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and mitochondria, through post-translational modifications and targeting signals. The localization to these compartments can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate, with the CAS number 1803581-41-0, is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H23FN2O2

- Molecular Weight : 294.36 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |

| Escherichia coli | Not specified | Potentially bactericidal |

The compound has shown bactericidal effects, particularly against Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective inhibition at relatively low concentrations .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Although specific MIC values for common fungal pathogens are not extensively documented, preliminary studies suggest potential efficacy against various strains.

Table 2: Antifungal Activity

| Fungal Pathogen | Observed Activity |

|---|---|

| Candida albicans | Moderate inhibition observed |

| Aspergillus niger | Limited activity reported |

The mechanisms through which this compound exerts its effects involve:

- Inhibition of Protein Synthesis : The compound appears to interfere with bacterial ribosomal function, leading to reduced protein production.

- Disruption of Nucleic Acid Synthesis : Evidence suggests that it may inhibit pathways critical for nucleic acid production, further contributing to its antimicrobial effects .

Study on Antibacterial Efficacy

A recent study evaluated the efficacy of various piperazine derivatives, including this compound. The results indicated that this compound exhibited superior activity against several bacterial strains compared to traditional antibiotics like ciprofloxacin .

Immunomodulatory Potential

Research has also explored the potential immunomodulatory effects of this compound, particularly in the context of cancer therapy. It has been suggested that derivatives may influence immune checkpoint pathways, possibly enhancing the effectiveness of immunotherapy strategies targeting PD-1/PD-L1 interactions .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate serves as a pharmacologically relevant scaffold due to its ability to interact with biological targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are crucial for drug design.

Drug Development

Research indicates that compounds with piperazine rings exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific derivative has been explored for its potential as a therapeutic agent against conditions such as:

- Neurological Disorders : The compound's interaction with neurotransmitter systems suggests potential applications in treating anxiety and depression .

- Cancer Therapy : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by targeting specific kinases involved in cancer progression .

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical assays. Its ability to modulate protein interactions makes it useful for studying:

- Protein Kinase Activity : this compound can be utilized to investigate the role of mixed lineage kinase domain-like pseudokinase (MLKL) in necroptosis, providing insights into cell death mechanisms .

- Receptor Binding Studies : The compound can be employed in receptor binding assays to elucidate the mechanisms of action for various neurotransmitters and hormones .

Synthetic Applications

In synthetic chemistry, the compound acts as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Synthesis of Novel Compounds

The piperazine core can be modified to create new derivatives with enhanced biological activity or altered pharmacokinetic profiles. For instance:

- Modification Strategies : By altering the substituents on the piperazine ring or the carboxylate group, researchers can develop compounds with tailored properties for specific therapeutic targets .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl piperazine-1-carboxylate scaffold is highly modular, allowing for substitutions at positions 2, 4, and the aromatic ring. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., 2-fluorophenyl in the target compound) enhance stability and metabolic resistance compared to electron-donating groups .

- Halogen substitutions : Iodo (in 9l) and chloro (in CymitQuimica compound) modifications alter solubility and binding affinity, with iodine providing a handle for radiolabeling .

Stability and Reactivity

- Degradation : The target compound’s 2-fluorophenyl group confers stability under acidic conditions, unlike triazole-containing analogs (e.g., 1a), which degrade in gastric fluid .

- Synthetic versatility : The tert-butyl carbamate group is readily cleaved under acidic conditions (e.g., TFA), enabling downstream functionalization—a feature shared across analogs .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One documented method begins with the preparation of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate as an intermediate, which is then converted to the fluorophenyl derivative via palladium-catalyzed reactions.

- Step 1: Synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate from Boc-piperazine and 2-bromoiodobenzene.

- Step 2: Palladium-catalyzed substitution or coupling to introduce the fluorine substituent or to convert the bromophenyl group to a fluorophenyl group.

- Catalysts and Ligands: Palladium catalysts with phosphine ligands are commonly used to facilitate the coupling reactions.

- Reaction Conditions: Typically performed under inert atmosphere with heating to moderate temperatures (e.g., 50–80°C) and using bases such as potassium carbonate.

This method is supported by patent literature and medicinal chemistry publications, which describe yields up to 97% for intermediates and overall yields of about 17% for complex final products like vortioxetine, where this intermediate is utilized.

Nucleophilic Aromatic Substitution and Reduction

Another method involves the following steps:

- Reaction of Boc-piperazine with 1-fluoro-2-nitrobenzene in the presence of potassium carbonate in DMF at 50°C for extended periods (e.g., 17 hours) to yield tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate.

- Subsequent catalytic hydrogenation under 10 bar hydrogen pressure using Pd/C catalyst to reduce the nitro group to an amine, yielding tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate.

- Further functionalization can introduce the methyl group at the 2-position of the piperazine ring.

This route is notable for its high yields (up to 93% for hydrogenation step) and clean product isolation by crystallization and recrystallization.

Alkylation via Bruylants Reaction Variant

A more specialized method involves alkylation of the piperazine nitrogen with a methyl-substituted fluorophenyl precursor:

- Preparation of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate as an intermediate.

- Subsequent reaction with organo-base and fluorophenyl derivatives under controlled low temperatures (around 0–25°C) to avoid side reactions.

- Purification by silica gel chromatography and recrystallization to isolate this compound in yields around 86%.

This method involves careful temperature control during addition and quenching steps to maintain product integrity and maximize yield.

Reaction Conditions and Yields Summary

Analytical and Purification Techniques

- NMR Spectroscopy: ^1H NMR is routinely used to confirm the structure and purity, with characteristic signals for piperazine methylene protons, aromatic protons, and tert-butyl groups.

- Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks consistent with the expected molecular weight.

- Chromatography: Preparative liquid chromatography and silica gel column chromatography are employed to purify intermediates and final products.

- Crystallization: Recrystallization from solvents such as ethyl acetate or methylcyclohexane is used to obtain pure crystalline solids.

Research Findings and Optimization Notes

- The use of palladium catalysts with phosphine ligands enhances coupling efficiency but requires careful ligand and catalyst selection to avoid side reactions.

- Hydrogenation steps benefit from controlled pressure and catalyst loading to maximize amine yields without over-reduction.

- Temperature control during alkylation steps is critical to prevent decomposition or side-product formation.

- The Boc protecting group is stable under the described conditions and facilitates purification.

Q & A

Q. Key considerations :

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity but may require post-reaction purification via silica gel chromatography to remove side products .

- Temperature : Elevated temperatures (80–100°C) accelerate coupling reactions but risk decomposition of the fluorophenyl moiety .

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

Characterization employs:

NMR spectroscopy :

- ¹H/¹³C NMR identifies substituents on the piperazine ring (e.g., tert-butyl at δ ~1.4 ppm, fluorophenyl aromatic protons at δ 6.8–7.5 ppm) .

- 2D experiments (COSY, HSQC) resolve overlapping signals caused by piperazine ring symmetry .

X-ray crystallography : Single-crystal analysis (e.g., using SHELX software ) confirms bond lengths (C–N: ~1.45 Å), angles, and stereochemistry. Monoclinic (P2₁/n) or triclinic (P1) space groups are common .

Mass spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., m/z 393.10 [M+H]⁺) and fragmentation patterns .

Advanced: What crystallographic insights reveal the compound’s conformational dynamics and intermolecular interactions?

Methodological Answer:

X-ray diffraction studies highlight:

- Ring puckering : The piperazine ring adopts a chair conformation, with fluorophenyl and tert-butyl groups in equatorial positions. Cremer-Pople parameters (e.g., θ = 10–15°) quantify deviations from planarity .

- Intermolecular interactions :

- C–H···O hydrogen bonds between the carbamate carbonyl and adjacent fluorophenyl protons stabilize crystal packing (distance: ~2.8 Å) .

- Van der Waals interactions between tert-butyl groups contribute to layered crystal structures .

- Thermal motion analysis : Anisotropic displacement parameters (ADPs) indicate rigidity in the piperazine core but flexibility in the fluorophenyl substituent .

Advanced: How can conformational dynamics of the piperazine ring be analyzed computationally?

Methodological Answer:

DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare theoretical and experimental bond lengths/angles .

Molecular dynamics (MD) simulations : Simulate ring-flipping barriers (e.g., 5–10 kcal/mol) in explicit solvents (e.g., DMSO) using AMBER or GROMACS .

Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., F···H interactions) using CrystalExplorer .

Advanced: What methodologies evaluate the compound’s bioactivity, such as enzyme inhibition or receptor binding?

Methodological Answer:

Kinetic assays : Measure IC₅₀ values for kinase inhibition (e.g., tyrosine kinases) using fluorescence polarization assays .

SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to targets like androgen receptors, with immobilization via amine coupling .

Cellular uptake studies : Use LC-MS/MS to track intracellular concentrations in cancer cell lines (e.g., PC-3) after 24-hour exposure .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

Reproducibility checks : Verify reaction conditions (e.g., anhydrous vs. ambient moisture) that affect Boc protection efficiency .

Analytical cross-validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

Crystallographic validation : Use single-crystal data to resolve discrepancies in stereochemical assignments from NMR .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

Reactivity indices : Calculate Fukui indices (DFT) to identify nucleophilic sites (e.g., piperazine N-atoms) susceptible to alkylation .

Transition state modeling : Use Gaussian to model activation energies for oxidation pathways (e.g., KMnO₄-mediated conversion of methyl groups to carboxylates) .

Solvent effect simulations : COSMO-RS predicts solvation effects on reaction rates in polar vs. nonpolar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.